molecular formula C15H13ClN2OS B4932135 N-(benzylcarbamothioyl)-2-chlorobenzamide

N-(benzylcarbamothioyl)-2-chlorobenzamide

Cat. No.: B4932135
M. Wt: 304.8 g/mol
InChI Key: YEELTOWSSKWFIP-UHFFFAOYSA-N
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Description

N-(Benzylcarbamothioyl)-2-chlorobenzamide is a thiourea derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a crucial chemical intermediate and key precursor in the investigative synthesis of novel antiviral agents . Its research value is underscored by its well-defined solid-state structure; crystallographic studies reveal that the molecule's conformation is stabilized by an intramolecular N—H···O interaction, while the crystal packing features intermolecular N—H···S hydrogen bonds and π–π stacking interactions . These structural properties make it a compound of interest in crystal engineering and for studies exploring structure-activity relationships. The synthesis is typically achieved via the reaction of an in-situ generated 2-chlorobenzoyl isothiocyanate intermediate with phenylmethanamine (benzylamine) . As a thiourea derivative, this compound belongs to a class known for diverse biological activities, positioning it as a valuable building block for pharmaceutical research and development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzylcarbamothioyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEELTOWSSKWFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(benzylcarbamothioyl)-2-chlorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies the acylthiourea linkage as the key strategic bond for disconnection.

The primary disconnection is made at the C-N bonds of the thiourea (B124793) core. This leads to two key synthons: a 2-chlorobenzoyl isothiocyanate intermediate and phenylmethanamine (benzylamine). The 2-chlorobenzoyl isothiocyanate can be further simplified through a disconnection of the C-N bond, leading back to the precursor 2-chlorobenzoyl chloride and a source of the thiocyanate (B1210189) ion, such as ammonium (B1175870) thiocyanate. This logical deconstruction points to a convergent synthesis strategy where the three primary building blocks—2-chlorobenzoyl chloride, ammonium thiocyanate, and phenylmethanamine—are combined in a stepwise manner to form the target molecule.

Optimized Synthetic Pathways for this compound

The synthesis of this compound is efficiently achieved through a one-pot, two-step procedure that begins with the formation of an acyl isothiocyanate intermediate. nih.govresearchgate.netresearchgate.net

Precursor Synthesis and Functionalization Strategies

2-chlorobenzoyl chloride : This acyl chloride is a crucial electrophile in the synthesis. It is commonly prepared from 2-chlorobenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.comguidechem.com An alternative industrial method involves the reaction of 2-chlorobenzaldehyde with chlorine, catalyzed by phosphorus pentachloride. chemicalbook.comgoogle.com

Phenylmethanamine (Benzylamine) : This primary amine serves as the key nucleophile. Industrial production routes include the reaction of benzyl (B1604629) chloride with ammonia or the catalytic reduction of benzonitrile over a Raney nickel catalyst. wikipedia.org Continuous hydrogenation of benzonitrile in a fixed-bed reactor is also a modern approach. google.comgoogle.com

Ammonium thiocyanate : This salt provides the thiocyanate nucleophile. It can be manufactured through the reaction of carbon disulfide with aqueous ammonia, which initially forms ammonium dithiocarbamate that is then thermally converted to ammonium thiocyanate. nih.govgoogle.com Another method involves the reaction of hydrogen cyanide with ammonium sulfide.

PrecursorCommon Synthetic Method(s)Starting Material(s)
2-Chlorobenzoyl chlorideChlorination with Thionyl Chloride2-Chlorobenzoic Acid
Catalytic Chlorination2-Chlorobenzaldehyde, Chlorine
PhenylmethanamineAmmonolysisBenzyl chloride, Ammonia
Catalytic HydrogenationBenzonitrile, Hydrogen
Ammonium thiocyanateReaction with Carbon DisulfideCarbon disulfide, Ammonia
Reaction with Hydrogen CyanideHydrogen cyanide, Ammonium sulfide

Key Coupling Reactions and Reaction Conditions

The core synthesis involves a nucleophilic acyl substitution pathway. libretexts.org The process begins with the reaction between 2-chlorobenzoyl chloride and ammonium thiocyanate. nih.govresearchgate.net In this step, the thiocyanate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group to form a 2-chlorobenzoyl isothiocyanate intermediate.

This intermediate is not isolated but is reacted in situ with phenylmethanamine. The nitrogen atom of the amine performs a nucleophilic attack on the central carbon of the isothiocyanate group. This addition reaction, followed by proton transfer, yields the final this compound product.

A published, optimized procedure specifies the following conditions: A solution of ammonium thiocyanate in acetonitrile is added to a solution of 2-chlorobenzoyl chloride in toluene. nih.govresearchgate.net The mixture is briefly heated to 40°C to facilitate the formation of the isothiocyanate intermediate. nih.govresearchgate.net After filtering out the ammonium chloride byproduct, the filtrate containing the intermediate is added to a solution of phenylmethanamine in acetonitrile. nih.govresearchgate.net The final coupling reaction is stirred for several hours at room temperature, yielding the product in high purity and an 85% yield after recrystallization from ethanol. nih.govresearchgate.netresearchgate.net

StepReactantsSolvent(s)TemperatureTimeOutcome
12-Chlorobenzoyl chloride, Ammonium thiocyanateToluene, Acetonitrile40°C5 minutesFormation of 2-chlorobenzoyl isothiocyanate intermediate
22-Chlorobenzoyl isothiocyanate, PhenylmethanamineAcetonitrileRoom Temperature3 hoursFormation of this compound

Derivatization Strategies and Analogue Synthesis for this compound

The this compound scaffold is a versatile platform for the synthesis of various analogues. Derivatization can be used to modulate the molecule's physicochemical properties and explore its chemical space.

Systematic Exploration of Substituent Effects on the Core

The structure of this compound offers multiple sites for modification to systematically study substituent effects. Analogues can be synthesized by utilizing different substituted precursors in the established synthetic pathway.

Benzoyl Ring Modification : By starting with variously substituted benzoyl chlorides (e.g., with hydroxy, methoxy, or nitro groups), the electronic properties of this part of the molecule can be altered. For instance, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized, demonstrating the feasibility of replacing the chloro group. nih.gov

Benzyl Ring Modification : Employing different substituted benzylamines allows for the exploration of steric and electronic effects on the other side of the molecule.

Amine Modification : The use of different primary or secondary amines in place of phenylmethanamine can generate a wide library of N-acylthioureas with aliphatic, aromatic, or cyclic substituents. nih.gov

These systematic modifications are crucial for developing structure-activity relationships in various chemical and biological contexts.

Mechanistic Investigations of this compound Formation and Related Transformations

The formation of this compound proceeds via two key sequential reactions: the synthesis of 2-chlorobenzoyl isothiocyanate and its subsequent reaction with benzylamine. Mechanistic studies have focused on elucidating the details of each of these steps.

Formation of the Acyl Isothiocyanate Intermediate

The first step in the synthesis is the reaction between 2-chlorobenzoyl chloride and a thiocyanate salt, typically ammonium thiocyanate, to form 2-chlorobenzoyl isothiocyanate. This reaction has been the subject of both experimental and theoretical investigations to understand its kinetics and mechanism.

A combined experimental and computational study on the formation of substituted benzoyl isothiocyanates revealed that the reaction follows second-order kinetics. ikprress.org The rate of this reaction is significantly influenced by the solvent and the nature of the substituents on the benzoyl chloride.

Solvent Effects: The formation of the isothiocyanate intermediate is favored in solvents with a lower dielectric constant. ikprress.org For instance, the reaction rate is enhanced in a solvent like 1,4-dioxane compared to more polar solvents such as acetonitrile. This suggests that the transition state is less polar than the reactants.

Substituent Effects: The presence of electron-withdrawing groups on the benzoyl chloride ring accelerates the reaction. ikprress.org This is because these groups help to stabilize the negative charge that develops in the transition state. A Hammett study of this reaction yielded a large positive ρ value of 1.94, confirming that the transition state has a significant negative charge buildup and that electron-withdrawing substituents play a crucial role in stabilizing this transition state, thereby increasing the reaction rate. ikprress.org

Computational Studies and Activation Parameters: Density Functional Theory (DFT) calculations at the M062x/6-311G++(2d,2p) level of theory have been employed to model the reaction and calculate its activation parameters. ikprress.org These studies provide valuable insights into the geometry of the transition state and the energy barriers of the reaction.

In a low dielectric constant solvent like 1,4-dioxane, the reaction is characterized by a low enthalpy of activation (ΔH‡) and a significantly unfavorable entropy of activation (ΔS‡), indicating an ordered transition state. ikprress.org Conversely, in a more polar solvent like acetonitrile, the reaction has a higher ΔH‡ and a less unfavorable ΔS‡. ikprress.org This difference in activation parameters highlights the significant role of the solvent in the reaction mechanism. The reaction in 1,4-dioxane is entropy-controlled, while in acetonitrile, it is enthalpy-controlled. ikprress.org

SolventΔG‡ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)Control
1,4-Dioxane58.74.01-188.18Entropy
Acetonitrile-45.6-80.9Enthalpy

Reaction of 2-Chlorobenzoyl Isothiocyanate with Benzylamine

The second step of the synthesis involves the nucleophilic addition of benzylamine to the electrophilic carbon atom of the isothiocyanate group in 2-chlorobenzoyl isothiocyanate. This reaction results in the formation of the final product, this compound.

The general mechanism for the aminolysis of isothiocyanates has been studied, and it is understood to proceed through a zwitterionic intermediate. Kinetic studies on the reaction of p-nitrophenyl isothiocyanate with various amines, including benzylamine, in non-aqueous solvents have shown that the reaction can exhibit complex kinetics, with terms that are second order in the amine.

This observation suggests a mechanism where the reaction proceeds via a 1:1 intermediate formed between the isothiocyanate and the amine. This intermediate then undergoes a prototropic rearrangement to form the final thiourea product. This rearrangement is proposed to be catalyzed by a second molecule of the amine. While these studies were not conducted specifically on 2-chlorobenzoyl isothiocyanate, the fundamental mechanistic principles are expected to be analogous. The high electrophilicity of the carbon atom in the isothiocyanate group makes it a prime target for nucleophilic attack by the amine. mdpi.com

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the electrophilic carbon of the isothiocyanate group.

Intermediate Formation: A zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the nitrogen atom of the isothiocyanate group, a step that can be catalyzed by another molecule of benzylamine.

Product Formation: The stable this compound is formed.

Further detailed kinetic and computational studies specifically on the reaction between 2-chlorobenzoyl isothiocyanate and benzylamine would be beneficial to fully elucidate the influence of the 2-chloro substituent on the reaction rate and mechanism.

Advanced Structural Elucidation and Conformational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(benzylcarbamothioyl)-2-chlorobenzamide

While comprehensive multi-dimensional NMR data (such as COSY, HSQC, and HMBC) for this compound are not extensively detailed in the available literature, the expected ¹H and ¹³C NMR spectra can be inferred from its structural components. The spectrum would feature distinct signals corresponding to the 2-chlorobenzoyl group, the benzyl (B1604629) moiety, and the linking N-carbamothioyl-benzamide backbone.

Expected ¹H NMR signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) for the protons on both the chlorophenyl and benzyl rings. A characteristic doublet for the methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear further upfield. The two N-H protons would present as broad singlets, with their chemical shifts influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl (C=O) and thiocarbonyl (C=S) carbons would be the most downfield signals, typically observed above 165 ppm. Aromatic carbons would resonate in the 125-140 ppm range, while the methylene carbon of the benzyl group would be found around 40-50 ppm.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-crystals/Solvates

Crystals suitable for X-ray analysis have been obtained by methods such as slow evaporation from a dichloromethane (B109758) solution. nih.govresearchgate.net The crystallographic data not only elucidates the structure of a single molecule but also details how these molecules arrange themselves within the crystal lattice, governed by a network of intermolecular forces.

Table 1: Crystal Data and Structure Refinement for this compound. nih.gov
ParameterValue
Empirical FormulaC₁₅H₁₃ClN₂OS
Formula Weight304.78
Temperature (K)153
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.347(2)
b (Å)9.658(3)
c (Å)11.003(3)
α (°)110.150(5)
β (°)90.767(3)
γ (°)104.058(3)
Volume (ų)707.0(4)
Z2

The crystal packing of this compound is stabilized by a combination of intermolecular hydrogen bonds and π-π stacking interactions. nih.gov A significant intermolecular N—H⋯S hydrogen bond plays a crucial role in linking molecules together. nih.govresearchgate.net Additionally, an intramolecular N—H⋯O hydrogen bond is observed, which influences the conformation of the molecule by forming a pseudo-ring structure. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound. nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1N⋯S1ⁱ0.86(2)2.53(2)3.3698(18)166.2(18)
N2—H2N⋯O10.82(2)2.01(2)2.669(2)137(2)

Symmetry code: (i) -x+1, -y+1, -z+1

The molecule is not planar, exhibiting significant twisting along its backbone. The relative orientations of the planar groups are defined by key dihedral angles. The dihedral angle between the central sulfourea group and the benzyl ring is 35.8(6)°. nih.govresearchgate.net In contrast, the 2-chlorobenzene ring is more significantly twisted out of the plane of the sulfourea group, with a dihedral angle of 81.6(6)°. nih.govresearchgate.net These specific conformational preferences are a result of minimizing steric hindrance and optimizing intramolecular and intermolecular interactions. nih.gov

Table 3: Key Dihedral Angles (°) in this compound. nih.govresearchgate.net
Planes InvolvedDihedral Angle (°)
Sulfourea unit and Benzene ring35.8(6)
Sulfourea unit and 2-Chlorobenzene ring81.6(6)

Vibrational Spectroscopy (Infrared and Raman) of this compound: Insights into Bond Character

The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations would appear as one or two bands in the 3200-3400 cm⁻¹ range, with their position and broadness indicating their involvement in hydrogen bonding. The C=S (thiocarbonyl) stretch is a weaker absorption and is expected between 1050-1250 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C-Cl stretching would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
Aromatic C-HStretching3000 - 3100
C=O (Amide I)Stretching1650 - 1680
Aromatic C=CStretching1450 - 1600
C=S (Thioamide)Stretching1050 - 1250
C-NStretching1200 - 1350
C-ClStretching600 - 800

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound and Its Metabolites

While a detailed experimental mass spectrum for this compound is not published in the reviewed sources, its fragmentation pattern upon ionization can be predicted based on its structure. The molecular formula C₁₅H₁₃ClN₂OS gives a monoisotopic mass of approximately 304.04 Da. The molecular ion peak [M]⁺• would be observed at this m/z value.

The fragmentation is likely to proceed via cleavage of the weakest bonds in the molecule, primarily the amide and thioamide linkages. Key fragmentation pathways would include:

Formation of the 2-chlorobenzoyl cation: Cleavage of the N-C bond between the carbonyl group and the thioamide nitrogen would yield a stable acylium ion at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl).

Formation of the tropylium (B1234903) ion: Cleavage of the benzylic C-N bond is highly probable, leading to the formation of the very stable tropylium cation (C₇H₇⁺) at m/z 91.

Formation of the benzyl isothiocyanate cation: Cleavage of the amide bond could lead to the formation of a benzyl isothiocyanate fragment [C₆H₅CH₂NCS]⁺• at m/z 149.

Analysis of these characteristic fragment ions is crucial for the structural confirmation of the parent molecule and for identifying its metabolites, which would likely involve modifications such as hydroxylation on the aromatic rings.

Table 5: Predicted Key Mass Fragments of this compound.
m/z (for ³⁵Cl)Proposed Fragment IonFormula
304[M]⁺• (Molecular Ion)[C₁₅H₁₃ClN₂OS]⁺•
149Benzyl isothiocyanate cation[C₈H₇NS]⁺•
1392-Chlorobenzoyl cation[C₇H₄ClO]⁺
91Tropylium ion[C₇H₇]⁺

Computational and Theoretical Investigations of N Benzylcarbamothioyl 2 Chlorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity of N-(benzylcarbamothioyl)-2-chlorobenzamide

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comconicet.gov.ar A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. conicet.gov.ar

For N-acyl thiourea (B124793) derivatives, the HOMO is often distributed over the sulfur atom and the adjacent nitrogen and phenyl rings, indicating these are likely sites for electrophilic attack. The LUMO is typically located over the benzoyl moiety, particularly the carbonyl group and the chlorinated phenyl ring, suggesting these are favorable sites for nucleophilic attack. In silico studies on similar Schiff bases have shown that a narrow frontier orbital gap is indicative of charge transfer interactions occurring within the molecule, leading to higher chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for N-acyl Thiourea Derivatives (Note: The following data is representative of typical values found for N-acyl thiourea derivatives and is for illustrative purposes.)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.89

From these energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A higher electrophilicity index indicates a greater capacity for the molecule to act as an electrophile. nih.gov

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of neutral or near-neutral potential. nih.gov

For this compound, the ESP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen and the thiocarbonyl sulfur atoms, consistent with their high electronegativity. These sites represent the most likely points of interaction with hydrogen bond donors or electrophiles. Conversely, the regions of highest positive potential (blue) would be found around the amine (N-H) protons, identifying them as the primary hydrogen bond donor sites. nih.gov The aromatic rings would exhibit regions of moderately negative potential above and below the plane of the rings, associated with the π-electron clouds. Such analysis is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes of this compound in Solution

While quantum chemical calculations provide insights into a single, optimized structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of a molecule over time in a simulated environment, such as in a solvent. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations would reveal the accessible conformations in solution. The molecule's structure is characterized by several rotatable bonds, particularly around the thiourea and amide linkages. The simulations would track the torsional angles of these bonds to identify the most stable and frequently occurring conformers. Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time can indicate the stability of its conformations. nih.govresearchgate.net Stable ligand-protein complexes in other studies have been validated by observing that the ligand's RMSD remains low and stable throughout the simulation. jppres.com These studies help in understanding how the molecule might adapt its shape upon entering a binding pocket of a biological target.

Ligand-Target Docking and Molecular Modeling Studies of this compound with Hypothetical Biological Targets (e.g., enzyme active sites, receptor pockets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. researchgate.net The process involves placing the ligand in the active site of the target and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. semanticscholar.org

Given the diverse biological activities of N-acyl thiourea derivatives, this compound could be docked against various hypothetical targets. For instance, based on activities reported for similar compounds, potential targets could include bacterial enzymes like DNA gyrase or dihydroorotase, or proteins involved in cancer progression like cyclooxygenase-2 (COX-2). jppres.comsemanticscholar.orgnih.gov

A typical docking study would reveal:

Binding Affinity: A numerical score (e.g., in kcal/mol) indicating the strength of the interaction. More negative values suggest stronger binding. semanticscholar.org

Binding Pose: The specific 3D orientation of the ligand within the active site.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net

For example, docking studies on related benzamide (B126) derivatives have shown that the carbonyl oxygen and N-H groups are often involved in crucial hydrogen bonds with polar residues in the active site. semanticscholar.org The phenyl rings frequently engage in hydrophobic or π-π stacking interactions with nonpolar residues. nih.gov

Table 2: Representative Molecular Docking Results for a Thiourea Derivative with a Hypothetical Enzyme Target (Note: This data is illustrative of typical docking results and does not represent a specific study on the title compound.)

Ligand Target Protein (PDB ID) Binding Affinity (kcal/mol) Interacting Residues Interaction Type
N-(benzylcarbamothioyl)- 2-chlorobenzamide (B146235) Hypothetical Kinase (e.g., 2YWP) -8.5 CYS 87, GLU 89 Hydrogen Bond
LEU 15, VAL 23 Hydrophobic

In Silico Prediction of Structure-Activity Relationships (SAR) for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov In silico SAR can be performed by creating a library of virtual analogues of a lead compound and then using computational methods to predict their activity. This approach can guide the synthesis of new compounds with improved potency and selectivity.

For this compound, an in silico SAR study would involve systematically modifying different parts of the molecule:

The 2-chlorobenzamide moiety: The position and nature of the substituent on this phenyl ring could be varied (e.g., replacing chlorine with other halogens, or with electron-donating or electron-withdrawing groups).

The benzyl (B1604629) group: The substitution pattern on this phenyl ring could be altered.

The thiourea linker: The core linker could be modified, although this would represent a more significant change to the scaffold.

By generating a library of these virtual analogues and then performing molecular docking against a specific target, a quantitative structure-activity relationship (QSAR) model can be developed. This model would correlate structural features (descriptors) with the predicted binding affinity. Such models can help identify the key structural features that are essential for activity. For example, SAR studies on other benzamide series have revealed that specific substitutions can significantly enhance anti-inflammatory or antimicrobial effects. researchgate.net

Mechanistic Studies of Molecular and Cellular Interactions

Investigation of N-(benzylcarbamothioyl)-2-chlorobenzamide's Interactions with Specific Biological Macromolecules

Detailed investigations into the direct interactions between this compound and specific biological macromolecules such as enzymes, receptors, and nucleic acids are not extensively documented in publicly available literature. However, the activities of structurally related compounds provide a framework for potential mechanisms.

There is no specific information available detailing the enzyme inhibition kinetics for this compound. However, compounds containing the thiourea (B124793) or benzamide (B126) scaffold have been reported to interact with various enzymes. For instance, certain thiourea derivatives have been found to inhibit acetylcholinesterase activity by competing with the enzyme's substrate nih.gov. The potential for this class of compounds to inhibit specific enzymes makes this compound a candidate for screening against various enzymatic targets relevant to disease pathways.

Direct receptor binding studies for this compound have not been reported. The benzamide moiety is a common feature in ligands that target various receptors, including G-protein coupled receptors (GPCRs). For example, certain substituted benzamides have been developed as high-affinity ligands for the 5-HT-3 receptor, a type of GPCR nih.gov. This suggests a potential, though unexplored, for this compound to interact with specific receptor binding pockets.

Currently, there are no published studies investigating the direct interaction of this compound with DNA or RNA. As the compound has been noted as an intermediate for antiviral drugs, a potential mechanism of action for its derivatives could involve interference with viral nucleic acids, but this remains speculative for the parent compound nih.gov.

Cellular Pathway Modulation by this compound in Model Systems

While direct studies on cellular pathway modulation by this compound are lacking, research on closely related N-substituted benzamides provides significant insight into the potential cellular effects of this compound class, particularly concerning the induction of programmed cell death, or apoptosis.

Studies on N-substituted benzamides, such as 3-chloroprocainamide (3CPA), have demonstrated a capacity to induce apoptosis in various cancer cell lines, including the murine 70Z/3 pre-B cell line and the human promyelocytic leukemia HL60 cell line nih.gov. The mechanism of apoptosis induction by these related compounds has been shown to be independent of the p53 tumor suppressor protein nih.gov.

The apoptotic pathway initiated by these benzamides involves the mitochondria. Key events include the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway nih.govresearchgate.net. The activation of caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis nih.govnih.govmdpi.com. Further evidence from studies on substituted 2-hydroxy-N-(arylalkyl)benzamides shows that these compounds also induce apoptosis through caspase activation and the cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.

The induction of apoptosis by 3CPA was shown to be inhibited by broad-spectrum caspase inhibitors as well as by a specific caspase-9 inhibitor, confirming the central role of the caspase cascade in this process nih.govresearchgate.net. These findings suggest that this compound may have the potential to act through similar apoptotic pathways.

Table 1: Apoptotic Effects of the Related N-Substituted Benzamide, 3-Chloroprocainamide (3CPA), in Cellular Models nih.govresearchgate.net
Cell LineObserved EffectKey Molecular EventDependency
70Z/3 (murine pre-B cells)Induction of ApoptosisCytochrome c release, Caspase-9 activationp53-independent
HL60 (human promyelocytic leukemia)Induction of ApoptosisCytochrome c release, Caspase-9 activationp53-independent
70Z/3 and HL60G2/M Cell Cycle BlockPrecedes apoptosisp53-independent

There is no information available from gene expression profiling studies following cellular exposure to this compound. Such studies would be valuable in identifying the broader spectrum of cellular pathways affected by this compound and could help in elucidating its mechanism of action and potential therapeutic applications.

Cell Cycle Perturbation Analysis at the Molecular Level

While direct and detailed molecular analysis of cell cycle perturbation by this compound is an area of ongoing investigation, substantial evidence from related compounds and broader chemical classes provides a strong framework for its likely mechanism of action. Derivatives of N-substituted benzamides have been demonstrated to induce a p53-independent cell cycle block at the G2/M phase. This phase of the cell cycle is a critical checkpoint that ensures the integrity of the genetic material before cell division.

A key insight into the molecular mechanism comes from the study of novel N-benzylbenzamide derivatives, which have been identified as potent inhibitors of tubulin polymerization. These compounds are understood to bind to the colchicine binding site on tubulin, thereby disrupting the formation of microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. Inhibition of tubulin polymerization leads to a dysfunctional mitotic spindle, triggering the mitotic checkpoint and ultimately causing the cell to arrest in the G2/M phase. This disruption can subsequently lead to the induction of apoptosis, or programmed cell death.

Given the structural similarities, it is highly probable that this compound also exerts its effects on the cell cycle through the inhibition of tubulin polymerization, leading to a G2/M phase arrest. However, specific studies delineating its direct impact on the expression and activity of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), for this particular compound are yet to be fully elucidated.

Structure-Mechanism Relationships for this compound and its Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. The relationship between specific structural features and the underlying mechanism of action is a critical area of research for the development of more potent and selective therapeutic agents.

The core structure, comprising a benzamide moiety linked to a benzylcarbamothioyl group, is fundamental to its activity. The presence of the thiourea group (-NH-C(S)-NH-) is a common feature in many biologically active compounds, including those with anticancer properties. This group, along with the adjacent carbonyl group of the benzamide, can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The nature and position of substituents on both the benzyl (B1604629) and the 2-chlorobenzamide (B146235) rings play a crucial role in modulating the compound's activity. The following table summarizes the key structural components and their likely influence on the mechanism of action, based on the analysis of related compounds.

Structural Component Position Likely Influence on Mechanism of Action
2-Chlorobenzamide Moiety -The benzamide core is a recognized scaffold in many tubulin inhibitors. The chlorine atom at the 2-position of the benzoyl ring likely influences the electronic properties and conformational flexibility of the molecule, which can affect its binding affinity to the target protein.
Benzylcarbamothioyl Moiety -The benzyl group can engage in hydrophobic and van der Waals interactions within the binding pocket of the target protein. Modifications to the benzyl ring, such as the introduction of different substituents, can significantly alter these interactions and, consequently, the biological activity.
Thiourea Linker -This linker provides a degree of rotational freedom, allowing the molecule to adopt a favorable conformation for binding. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, contributing to the stability of the drug-target complex.

Future research focusing on the synthesis and biological evaluation of a diverse library of this compound analogs with systematic variations in both the benzyl and 2-chlorobenzoyl moieties will be instrumental in elucidating a more precise structure-mechanism relationship. This knowledge will be invaluable for the rational design of next-generation compounds with enhanced efficacy and selectivity.

Potential Applications As Research Tools and Advanced Materials

Development of N-(benzylcarbamothioyl)-2-chlorobenzamide as a Molecular Probe for Biological Research

While direct studies on this compound as a molecular probe are not extensively documented, the broader class of N-acylthiourea derivatives has demonstrated significant potential in this arena. These compounds can be engineered to act as fluorescent chemosensors, which are valuable tools for biological imaging. nih.gov The core structure of this compound, containing both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), allows for selective interactions with specific analytes.

The development of fluorescent probes is a critical area of research for visualizing biological processes at the molecular level. nih.govresearchgate.net By modifying the structure of this compound, for instance, by introducing fluorophores or other signaling moieties, it could be adapted for use in fluorescence microscopy and in vivo imaging. researchgate.net The principle behind such a probe would be a change in its fluorescent properties upon binding to a target molecule, such as a specific protein or ion. This "turn-on" or "turn-off" fluorescent response enables the detection and quantification of the target within a complex biological environment. nih.gov For example, a study on a chemodosimeter derived from a perylenebisimide scaffold and thiourea (B124793) fragments demonstrated a selective fluorescent turn-on response to Hg(2+) ions, enabling their detection in living cells. nih.gov

Furthermore, the incorporation of fluorine atoms into benzoylthiourea (B1224501) derivatives has been shown to enhance their potential as imaging agents, with 18F-labeled ligands being used in Positron Emission Tomography (PET). nih.gov Given that this compound contains a chlorine atom, which can influence its electronic properties, it provides a foundational structure that could be further functionalized for such advanced imaging applications. The design of new N-acyl thiourea derivatives with heterocyclic rings has also been explored for their biological activities, suggesting that modifications to the benzyl (B1604629) or chlorobenzoyl rings of the target compound could yield probes with specific biological targets. nih.govmdpi.com The synthesis of such derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an appropriate amine. nih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The structure of this compound is inherently suited for applications in supramolecular chemistry due to its capacity for forming multiple hydrogen bonds. The crystal structure of the compound reveals the presence of both intramolecular and intermolecular hydrogen bonds. Specifically, an intramolecular N—H⋯O interaction occurs, and the crystal packing is stabilized by a combination of intermolecular N—H⋯S hydrogen bonds and π–π stacking interactions. nih.govnih.gov

These non-covalent interactions are the cornerstone of supramolecular self-assembly, a process where molecules spontaneously organize into well-defined, larger structures. The ability of N-acylthiourea derivatives to form predictable hydrogen-bonding patterns makes them excellent building blocks for creating complex supramolecular architectures. nih.gov For instance, the hydrogen bonding in some N,N-disubstituted-Ń-acylthiourea derivatives leads to the formation of supramolecular layers. researchgate.net

The key hydrogen bonding interactions that can drive the self-assembly of this compound are summarized in the table below:

Interaction TypeDonorAcceptorRole in Supramolecular Structure
Intramolecular Hydrogen BondN-HC=OStabilizes the molecular conformation.
Intermolecular Hydrogen BondN-HC=SLinks molecules into chains or networks. nih.govnih.gov
π–π StackingBenzene/Chlorobenzene ringsBenzene/Chlorobenzene ringsContributes to the stability of the crystal packing. nih.govnih.gov
Weak C-H···π interactionsC-HAromatic ringFurther stabilizes the three-dimensional structure. nih.gov

The study of these interactions is crucial for designing new materials with specific properties. By modifying the substituents on the aromatic rings of this compound, it is possible to tune the strength and directionality of these non-covalent bonds, thereby controlling the resulting supramolecular structure. This could lead to the development of novel materials such as gels, liquid crystals, or porous frameworks. The formation of coordination polymers or metal-organic frameworks (MOFs) is another avenue where the self-assembly properties of this compound could be exploited. nih.govrsc.orgresearchgate.net

This compound as a Ligand in Coordination Chemistry and Metal Complex Formation

The N-acylthiourea moiety in this compound contains sulfur, nitrogen, and oxygen donor atoms, making it a versatile ligand for coordinating with a wide range of metal ions. uzh.ch These types of ligands can act as either neutral or monoanionic bidentate ligands, typically coordinating to metal centers through the sulfur and oxygen atoms. uzh.ch This coordination ability has led to the synthesis of a variety of metal complexes with interesting structural and electronic properties.

The coordination behavior of benzoylthiourea derivatives has been studied with several transition metals, including rhenium, platinum, palladium, copper, nickel, and cobalt. uzh.ch The resulting complexes can be mononuclear or multinuclear and exhibit different geometries depending on the metal ion and the specific ligand structure. For example, a novel benzoylthiourea derivative with a triazinethione moiety was shown to coordinate to a fac-[Re(CO)3]+ core, forming a unique dimeric structure. uzh.ch

The potential coordination modes of this compound are summarized below:

Donor AtomsCoordination ModePotential Metal Ions
S, OBidentateRe(I), Pt(II), Pd(II), Cu(II), Ni(II), Co(II) uzh.ch
SMonodentateRe(I) uzh.ch

The synthesis of metal complexes with this compound could lead to materials with catalytic, magnetic, or optical properties. The nature of the metal ion and the ligand environment can be fine-tuned to achieve desired functionalities. For instance, the incorporation of metal centers into supramolecular assemblies of this ligand could lead to the formation of coordination polymers with applications in areas such as gas storage or heterogeneous catalysis. Research into similar ligands has shown that their metal complexes can exhibit significant biological activity, suggesting another potential application for complexes of this compound. uzh.ch

Investigation of this compound for Optoelectronic or Sensing Applications

The N-acylthiourea scaffold present in this compound makes it a promising candidate for the development of chemical sensors and optoelectronic materials. The interaction of the thiourea group with specific analytes can lead to a measurable change in the optical or electronic properties of the molecule, forming the basis for a sensing mechanism.

Several studies have demonstrated the use of N-acylthiourea derivatives as colorimetric and fluorescent sensors for ions. nih.gov For example, certain acylthiourea compounds have been shown to act as dual-responsive receptors for anions and cations, with the ability to detect biologically important ions like fluoride (B91410) and copper(II) through changes in their UV-Vis absorption spectra. nih.gov The sensing mechanism often involves the deprotonation of the N-H group or coordination of the analyte to the thiourea moiety, which alters the electronic structure of the molecule and, consequently, its interaction with light.

Furthermore, acylthiourea-modified glassy carbon electrodes have been developed for the electrochemical sensing of molecules like doxepin. tandfonline.com This suggests that this compound could be immobilized on an electrode surface to create a sensor for specific analytes. The electrochemical response would be modulated by the binding of the target molecule to the ligand.

The potential optoelectronic properties of this compound are rooted in its electronic structure. Computational studies on similar derivatives, such as benzoylthiourea and coumarin (B35378) derivatives, have been used to predict their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their optical and electronic behavior. mdpi.comnih.gov The energy gap between the HOMO and LUMO levels can indicate the potential for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific experimental data on the optoelectronic properties of this compound is limited, the known characteristics of related compounds suggest that it is a worthwhile candidate for further investigation in this field.

A summary of potential sensing applications for this compound and its derivatives is presented below:

Sensing ApplicationTarget AnalyteDetection Principle
Colorimetric/Fluorescent SensingIons (e.g., F-, Cu2+)Change in UV-Vis absorption or fluorescence upon binding. nih.gov
Electrochemical SensingOrganic molecules (e.g., doxepin)Change in electrochemical signal upon binding to a modified electrode. tandfonline.com

Future Research Directions and Unanswered Questions

Emerging Methodologies for Comprehensive Investigation of N-(benzylcarbamothioyl)-2-chlorobenzamide

The comprehensive investigation of this compound and its derivatives can be significantly advanced by leveraging a suite of emerging methodologies. These techniques offer the potential to elucidate its chemical properties, biological interactions, and therapeutic potential with greater precision and efficiency.

Advanced Analytical and Spectroscopic Techniques: While standard characterization methods such as NMR, IR, and mass spectrometry are fundamental, more advanced techniques could provide deeper insights. nih.gov For instance, high-resolution mass spectrometry (HRMS) can be employed for precise mass determination and metabolite identification in biological systems. nih.gov Furthermore, advanced NMR techniques, including two-dimensional methods, can offer more detailed structural information and insights into the compound's conformational dynamics in solution. mdpi.com

Computational and In Silico Approaches: The use of computational chemistry and bioinformatics is becoming increasingly integral to drug discovery and development. Molecular docking studies, similar to those used for other thiourea (B124793) derivatives, could predict the binding affinity and interaction patterns of this compound with various biological targets. biointerfaceresearch.comrsc.org Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activity, guiding the design of more potent compounds. researchgate.net

High-Throughput Screening (HTS) and Phenotypic Screening: To explore the broader biological activity profile of this compound, high-throughput screening assays are invaluable. These can rapidly test the compound against a large panel of biological targets or in various disease models. Phenotypic screening, which assesses the effect of a compound on cell morphology or function, can uncover unexpected therapeutic applications beyond its initial intended use.

Capillary Zone Electrophoresis (CZE): This technique has been successfully used to screen for interactions between thiourea derivatives and biological targets, such as the CCR4 receptor. nih.gov Applying CZE to study the binding of this compound to potential protein partners could provide a rapid and sensitive method for identifying interactions and determining binding constants. nih.gov

MethodologyApplication in Investigating this compound
High-Resolution Mass Spectrometry (HRMS)Precise mass determination and identification of metabolites. nih.gov
2D Nuclear Magnetic Resonance (NMR)Detailed structural elucidation and conformational analysis. mdpi.com
Molecular DockingPrediction of binding modes and affinities with biological targets. biointerfaceresearch.comrsc.org
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity. researchgate.net
High-Throughput Screening (HTS)Rapidly assessing activity against numerous targets.
Phenotypic ScreeningIdentifying novel biological effects based on cellular phenotypes.
Capillary Zone Electrophoresis (CZE)Quantifying interactions with potential biological targets. nih.gov

Identification of Novel Biological Targets or Interaction Partners for this compound

A critical unanswered question is the full spectrum of biological targets with which this compound interacts. While it is known to be an intermediate for antiviral drugs, its specific molecular targets remain largely uncharacterized. nih.govnih.gov Research in this area could unveil new therapeutic opportunities for this compound and its analogs.

Targeting Enzymes in Pathogens: Given that derivatives of this compound are being investigated as antiviral agents, a key research direction is the identification of specific viral enzymes that it may inhibit. nih.govnih.gov For instance, many thiourea derivatives have shown inhibitory activity against enzymes like HIV reverse transcriptase. nih.gov Similarly, research could explore its potential as an inhibitor of enoyl acyl carrier protein reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis, a target for other thiourea-based compounds. nih.gov Carbonic anhydrases, a family of enzymes involved in various physiological processes, are also known targets for thiourea derivatives and could be investigated. nih.gov

Interaction with Receptors and Ion Channels: The thiourea scaffold is present in compounds that target various receptors. For example, some thiourea derivatives are antagonists of the CC chemokine receptor 4 (CCR4), a potential target for inflammatory diseases. nih.gov Investigating the interaction of this compound with G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors could reveal novel signaling pathways that it modulates.

In Silico Target Prediction: Computational tools can play a significant role in identifying potential biological targets. Programs like TargetHunter utilize chemogenomic databases to predict the biological targets of a small molecule based on its structural similarity to compounds with known targets. nih.gov Applying such tools to this compound could generate a prioritized list of potential interaction partners for subsequent experimental validation.

Potential Biological Target ClassExamples of Specific Targets for Thiourea DerivativesRelevance to this compound
Viral EnzymesHIV Reverse Transcriptase nih.govInvestigation as a potential antiviral agent. nih.govnih.gov
Bacterial EnzymesMycobacterium tuberculosis InhA nih.govExploring broader antimicrobial applications.
Mammalian EnzymesCarbonic Anhydrases nih.gov, Prostaglandin E2 Synthesis nih.govUncovering potential anti-inflammatory or other therapeutic effects.
ReceptorsCC Chemokine Receptor 4 (CCR4) nih.govIdentifying roles in modulating cell signaling pathways.
Other ProteinsTubulin nih.govInvestigating potential as an anticancer agent.

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity or Novel Mechanisms

Building upon a deeper understanding of its structure-activity relationships (SAR) and biological targets, the rational design of next-generation analogs represents a promising future direction. The goal would be to develop new compounds with improved potency, enhanced specificity, and potentially novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound is fundamental. This involves synthesizing a library of analogs by modifying different parts of the molecule, such as the benzyl (B1604629) group, the 2-chlorobenzamide (B146235) moiety, and the thiourea linker. For example, studies on other N-benzylbenzamide derivatives have shown that substitutions on the benzyl and benzamide (B126) rings can significantly impact activity. nih.gov The anti-inflammatory activity of N-phenylcarbamothioylbenzamides was found to be influenced by substitutions on the phenyl ring. nih.gov These analogs would then be tested for their biological activity to identify key structural features required for potency and selectivity.

Bioisosteric Replacement: To improve pharmacokinetic properties or to explore new interactions with the target, bioisosteric replacement strategies can be employed. This involves replacing certain functional groups with others that have similar physical or chemical properties. For instance, the thiourea group could be replaced with a urea (B33335), squaramide, or other hydrogen-bonding motifs to modulate binding affinity and metabolic stability. mdpi.com

Hybrid Molecule Design: Another innovative approach is the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores known to be active against a specific target. This strategy has been used to develop novel antimicrobial agents by linking N-benzyl-2,5-dihydro-1H-pyrrole with benzopyrimidines. rsc.org This could lead to dual-target inhibitors or compounds with synergistic effects.

Mechanism-Based Inhibitor Design: Once a specific enzyme target is identified, the design of mechanism-based inhibitors can be pursued. These compounds are designed to be processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. acs.org This approach can lead to highly specific and potent inhibitors.

Design StrategyObjectiveExample from Related Compounds
Structure-Activity Relationship (SAR) StudiesIdentify key structural features for activity and selectivity.Modifications of N-benzylbenzamide and N-phenylcarbamothioylbenzamide derivatives. nih.govnih.gov
Bioisosteric ReplacementImprove pharmacokinetic properties and explore new interactions.Replacement of thiourea with urea or squaramide. mdpi.com
Hybrid Molecule DesignCreate dual-target inhibitors or compounds with synergistic effects.Linking active scaffolds to create novel antimicrobial agents. rsc.org
Mechanism-Based Inhibitor DesignAchieve high specificity and potency through irreversible inhibition.Design of covalent inhibitors for specific enzymes. acs.org

Q & A

Q. What are the optimized synthetic routes for N-(benzylcarbamothioyl)-2-chlorobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-chlorobenzoyl chloride with benzyl isothiocyanate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Solvent choice : Dichloromethane or THF is preferred to stabilize intermediates .
  • Temperature : Room temperature (25°C) minimizes side reactions like hydrolysis of the isothiocyanate group.
  • Stoichiometry : A 1:1 molar ratio of reactants ensures minimal residual starting materials .
    Yield optimization (52–68%) requires inert atmospheres and slow addition of reagents to control exothermic reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the benzylcarbamothioyl group (δ ~10.3 ppm for NH, δ ~7.3–7.5 ppm for aromatic protons) and 2-chlorobenzamide moiety (δ ~7.4–7.6 ppm) .
  • X-ray diffraction : Resolve bond lengths (e.g., C=S: ~1.68 Å, C-Cl: ~1.74 Å) and torsional angles to verify planarity between the benzamide and carbamothioyl groups .
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 319 [M+H]⁺ .

Q. What standard protocols are used for preliminary biological activity screening of this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
  • Enzyme inhibition : Fluorescence-based HDAC inhibition assays using HeLa cell lysates, with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How do crystallographic studies resolve discrepancies between computational and experimental molecular geometries?

Methodological Answer: Crystallographic data (e.g., using SHELX ) often reveal deviations from DFT-optimized structures due to intermolecular interactions. For example:

  • Hydrogen bonding : The carbamothioyl NH forms a 2.9 Å H-bond with the benzamide carbonyl oxygen in the crystal lattice, altering dihedral angles by ~5° versus gas-phase calculations .
  • Packing effects : Van der Waals interactions between chlorine and adjacent aromatic rings induce torsional strain, reducing planarity by 8–12° compared to isolated molecules .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use HDAC8 (PDB: 1T69) as a target, with flexible ligand sampling and AMBER force fields to account for thiourea group flexibility .
  • MD simulations (GROMACS) : 100-ns trajectories in explicit solvent to assess stability of the benzylcarbamothioyl-enzyme interaction, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Map hydrogen bond acceptors (S=C) and hydrophobic regions (chlorobenzene) to prioritize structural analogs .

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on bioactivity?

Methodological Answer:

  • Electron-withdrawing groups : Substituting the 2-Cl with -NO₂ increases HDAC inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for -Cl) by enhancing electrophilicity at the thiourea sulfur .
  • Benzyl modifications : Replacing benzyl with 2-fluorobenzyl improves antimicrobial potency (MIC: 4 µg/mL vs. 16 µg/mL) due to enhanced membrane penetration .
  • Thiourea vs. urea : Thiourea derivatives show 3-fold higher anticancer activity than urea analogs, attributed to stronger hydrogen bonding with catalytic zinc in HDACs .

Q. How should researchers address contradictions in NMR and XRD data regarding molecular conformation?

Methodological Answer:

  • Dynamic effects : NMR (solution state) may show free rotation of the benzyl group, while XRD (solid state) captures a static, H-bond-stabilized conformation .
  • Variable-temperature NMR : Perform experiments at 223–343 K to observe coalescence of NH proton signals, indicating rotational barriers (~45 kJ/mol) .
  • DFT-assisted analysis : Compare experimental NMR shifts with Boltzmann-weighted averages of multiple conformers from computational ensembles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.